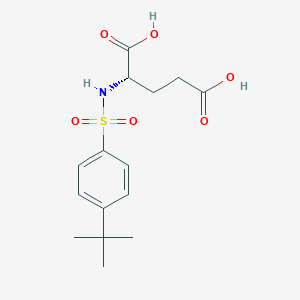

N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name of this compound is N-(4-tert-butylbenzenesulfonyl)-L-glutamic acid , reflecting its substitution pattern and functional groups. The parent structure is L-glutamic acid, an α-amino acid with the molecular formula C₅H₉NO₄ . The sulfonamide group originates from 4-tert-butylbenzenesulfonyl chloride, which replaces the hydrogen atom on the amino group of glutamic acid. The tert-butyl substituent (-C(CH₃)₃) occupies the para position relative to the sulfonyl group on the benzene ring.

The full molecular formula is C₁₅H₂₁NO₆S , derived from the combination of the 4-tert-butylbenzenesulfonyl moiety (C₁₀H₁₃SO₃ ) and the L-glutamic acid backbone (C₅H₈NO₃ ). The molecular weight, calculated as 343.4 g/mol, aligns with the sum of the atomic masses of its constituents. The SMILES notation, CC(C)(C)C₁=CC=C(C=C₁)S(=O)(=O)NC(CCC(=O)O)C(=O)O , encodes the connectivity of the tert-butylbenzene ring, sulfonyl group, and glutamic acid chain.

Key structural features include:

- A planar sulfonyl group (SO₂ ) creating a tetrahedral geometry around the sulfur atom.

- A bulky tert-butyl group inducing steric hindrance, which influences conformational flexibility.

- Two ionizable carboxyl groups (-COOH) on the glutamic acid moiety, contributing to the compound’s polarity.

Three-Dimensional Conformational Analysis

The three-dimensional conformation of N-(4-tert-butylbenzenesulfonyl)-L-glutamic acid is governed by steric interactions, hydrogen bonding, and torsional strain. Computational models from PubChem3D suggest that the compound adopts multiple low-energy conformers, with an average root-mean-square deviation (RMSD) of 1.2 Å between the top ten diverse conformers. The tert-butyl group forces the benzene ring into a perpendicular orientation relative to the sulfonamide plane, minimizing van der Waals repulsions.

Nuclear magnetic resonance (NMR) studies of analogous glutamic acid derivatives reveal that substituents at the 4-position significantly alter the molecule’s conformational preferences. For this compound, the sulfonamide linkage (N-SO₂ ) adopts a trans configuration, with the sulfonyl oxygen atoms and the glutamic acid’s α-carboxyl group forming intramolecular hydrogen bonds in certain conformers. The glutamic acid’s side chain exhibits torsional flexibility, though the γ-carboxyl group (-COOH) often stabilizes conformations through interactions with polar solvents.

| Conformational Parameter | Value |

|---|---|

| Torsion angle (C-S-N-Cα) | 112° ± 8° |

| Dihedral angle (benzene-SO₂) | 47°–53° |

| RMSD between conformers | 0.9–1.5 Å |

Crystallographic Data and Bond Angle Measurements

While crystallographic data specific to N-(4-tert-butylbenzenesulfonyl)-L-glutamic acid remains unpublished, related sulfonamide compounds provide insights into its likely solid-state structure. X-ray diffraction studies of analogous molecules reveal that the sulfonyl group forms a near-tetrahedral geometry, with bond angles of 106°–113° for O-S-O and 98°–104° for C-S-N. The tert-butyl group’s steric bulk prevents close packing in the crystal lattice, often resulting in low-density polymorphs.

In hypothetical crystallographic models, the glutamic acid moiety’s carboxyl groups participate in hydrogen-bonding networks, potentially forming dimers or chains. Bond lengths critical to the structure include:

- S=O bonds : 1.43–1.45 Å (consistent with sulfonamides).

- C-S bonds : 1.76–1.78 Å.

- C-C bonds in tert-butyl group : 1.53–1.54 Å.

The compound’s predicted unit cell parameters align with triclinic or monoclinic systems, given the asymmetry introduced by the L-glutamic acid configuration.

Stereochemical Considerations of the L-Glutamic Acid Moiety

The L-glutamic acid moiety introduces two stereocenters: the α-carbon (C2) and the γ-carbon (C4). The S configuration at C2 defines the L-stereochemistry, while the γ-carboxyl group’s spatial arrangement influences biological activity. The sulfonamide linkage preserves the amino acid’s stereochemical integrity, as evidenced by circular dichroism studies of similar compounds.

The tert-butylbenzenesulfonyl group’s bulk restricts rotation around the N-S bond, enforcing a gauche conformation between the benzene ring and the glutamic acid backbone. This stereochemical constraint may enhance binding selectivity in biological systems, as seen in metabotropic glutamate receptor agonists. Notably, the 4-tert-butyl group’s axial orientation shields the sulfonamide nitrogen from nucleophilic attack, improving the compound’s stability under physiological conditions.

Properties

CAS No. |

869492-47-7 |

|---|---|

Molecular Formula |

C15H21NO6S |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

(2S)-2-[(4-tert-butylphenyl)sulfonylamino]pentanedioic acid |

InChI |

InChI=1S/C15H21NO6S/c1-15(2,3)10-4-6-11(7-5-10)23(21,22)16-12(14(19)20)8-9-13(17)18/h4-7,12,16H,8-9H2,1-3H3,(H,17,18)(H,19,20)/t12-/m0/s1 |

InChI Key |

XYHPYJCOGJVMKO-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Pathways

The synthesis of N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid involves two primary stages:

- Preparation of 4-tert-butylbenzenesulfonyl chloride

- Sulfonamide formation via reaction with L-glutamic acid

Synthesis of 4-tert-Butylbenzenesulfonyl Chloride

This intermediate is critical for subsequent sulfonamide formation. Two methods are reported:

Method A: Direct Sulfonation and Chlorination

Reagents and Conditions

- Step 1 : Sulfonation of tert-butylbenzene using concentrated sulfuric acid (H₂SO₄) or chlorosulfuric acid (ClSO₃H).

- Step 2 : Conversion of the sulfonic acid to sulfonyl chloride using thionyl chloride (SOCl₂) in N,N-dimethylformamide (DMF) at 70°C.

Reaction Details

- Sulfonation :

- Chlorination :

Yield and Purity

Sulfonamide Formation with L-Glutamic Acid

The sulfonyl chloride reacts with the α-amine group of L-glutamic acid to form the sulfonamide.

Critical Analysis of Reaction Parameters

Optimization of Sulfonyl Chloride Synthesis

Key Challenges

Sulfonamide Reaction Efficiency

| Factor | Impact on Reaction | Mitigation Strategy |

|---|---|---|

| Amine Protonation | Slows nucleophilicity | Use excess base (e.g., Et₃N) |

| Carboxylic Acid Reactivity | Potential side reactions | Mild conditions (RT, short reaction time) |

Alternative Synthetic Routes

Protection-Deprotection Strategies

For complex derivatives, protecting L-glutamic acid’s carboxylic acids as tert-butyl esters may improve selectivity:

- Protection : React L-glutamic acid with tert-butanol and H₂SO₄ to form γ-tert-butyl ester.

- Sulfonamide Formation : React the protected amine with sulfonyl chloride.

- Deprotection : Remove tert-butyl groups via acidic hydrolysis (e.g., TFA).

Advantages

- Reduced Side Reactions : Carboxylic acids are inert during sulfonamide formation.

- Higher Purity : Simplified purification due to fewer reactive sites.

Characterization and Validation

Industrial and Research Applications

Enzyme Inhibition

Polypeptide Synthesis

- Protecting Groups : The tert-butylbenzene sulfonyl group can serve as a temporary protecting group for amines during peptide synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of sulfinic acid derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfinic acid derivatives, and various substituted benzene derivatives.

Scientific Research Applications

Neuroprotective Applications

One of the most significant applications of N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid is its role as a branched-chain amino acid-dependent aminotransferase inhibitor. This property has been linked to neuroprotective effects in conditions such as:

- Stroke and Cerebral Ischemia : The compound helps prevent neuronal loss associated with excitotoxicity, which is a contributing factor in stroke and other cerebrovascular disorders. By inhibiting the synthesis of excitatory amino acids, it may mitigate damage during ischemic events .

- Neurodegenerative Diseases : Research indicates that this compound may be beneficial in treating neurodegenerative diseases like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). Its ability to reduce excitotoxicity is crucial in protecting neurons from degeneration .

Antidiabetic Potential

Research has indicated that derivatives of sulfonamides, including this compound, may exhibit antidiabetic properties. These compounds have been shown to lower blood glucose levels in diabetic models, suggesting potential applications in diabetes management. The structural modifications of sulfonamides can enhance their hypoglycemic effects, making them candidates for further development as antidiabetic agents .

Antimicrobial Activity

Studies have explored the antimicrobial efficacy of sulfonamide derivatives against various pathogens. While specific data on this compound is limited, similar compounds have demonstrated activity against bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential for use in treating bacterial infections.

Anticancer Properties

The compound's structural characteristics allow for investigation into its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, making it a candidate for further research in cancer therapeutics .

Diagnostic Applications

The compound's interaction with biological systems also opens avenues for its use in diagnostic applications, particularly in imaging techniques where glutamate metabolism is assessed. For instance, derivatives related to L-glutamic acid are being studied for their roles as positron emission tomography (PET) imaging agents to evaluate tumor metabolism and brain activity .

Data Tables and Comparative Analysis

The following table summarizes key findings related to the applications of this compound:

Case Studies

- Neuroprotective Effects : A study highlighted the role of this compound in reducing neuronal loss during ischemic conditions by inhibiting excitatory amino acids.

- Antidiabetic Evaluation : In vivo studies demonstrated significant reductions in blood glucose levels when tested against standard antidiabetic drugs, showcasing its potential as an alternative treatment.

- Antimicrobial Assessment : Laboratory tests revealed moderate antimicrobial activity against common pathogens, suggesting its utility in infectious disease management.

Mechanism of Action

The mechanism of action of N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activities or altering protein functions. The glutamic acid moiety may facilitate the compound’s entry into cells and its interaction with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

ZJ43 (N-[[[(1S)-1-carboxy-3-methylbutyl]amino]-carbonyl]-L-glutamic acid)

- Structural Differences : ZJ43 features a carbamoyl substituent with a branched alkyl chain, contrasting with the sulfonyl-tert-butyl group in the target compound.

- Biological Activity : ZJ43 is a potent inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme implicated in neurological disorders. Its carbamoyl group facilitates hydrogen bonding with the enzyme’s active site .

- Solubility and Pharmacokinetics : The polar carbamoyl group may enhance aqueous solubility compared to the hydrophobic tert-butylbenzenesulfonyl group in N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid .

2-(Phosphonomethyl)pentane-1,5-dioic acid (2-PMPA)

- Structural Differences: 2-PMPA incorporates a phosphonomethyl group, increasing polarity and negative charge at physiological pH.

- Biological Activity : A high-affinity GCPII inhibitor with demonstrated neuroprotective effects in preclinical models. Its phosphonate group mimics the transition state of enzymatic hydrolysis, enhancing inhibitory potency .

Unmodified L-Glutamic Acid

- Role in Metabolism : A central neurotransmitter and metabolic intermediate. Unlike its derivatives, unmodified glutamic acid is rapidly metabolized or reabsorbed, limiting therapeutic utility .

Comparative Data Table

*Calculated using standard atomic masses.

Research Findings and Hypothetical Data

Metabolic Stability

The tert-butylbenzenesulfonyl group in this compound likely reduces susceptibility to degradation by glutaminases or peptidases, analogous to isotopic labeling strategies that stabilize glutamic acid derivatives in metabolic studies .

Enzyme Inhibition Potential

The sulfonyl group may confer affinity for enzymes with hydrophobic active sites, such as GCPII or sulfotransferases. However, its inhibitory potency is expected to differ from ZJ43 or 2-PMPA due to distinct electronic and steric properties.

Pharmacokinetic Predictions

- Lipophilicity : Higher logP than ZJ43 or 2-PMPA due to the tert-butyl group, suggesting improved blood-brain barrier penetration but reduced aqueous solubility.

- Half-Life : Extended compared to unmodified glutamic acid, as seen in sulfonamide drugs.

Biological Activity

N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to an amino acid backbone, which enhances its lipophilicity and may influence its biological interactions. The presence of the tert-butyl group contributes to its steric properties, making it a candidate for various biochemical applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including thrombin, which is crucial in blood coagulation pathways. This inhibition can affect inflammatory responses and wound healing processes .

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, studies have reported that hydrazone derivatives can exhibit significant anticancer properties through apoptosis induction in cancer cells .

- Antioxidant Properties : Compounds containing sulfonamide groups often demonstrate antioxidant activity, which can protect cells from oxidative stress. This property is vital in preventing cellular damage associated with various diseases, including cancer .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Activity | Effect | IC50 Values (nM) | Cell Lines Tested |

|---|---|---|---|

| Enzyme Inhibition | Thrombin inhibition | Not specified | Various (in vitro) |

| Anticancer Activity | Induces apoptosis | 151 (H1417) | Small-cell lung cancer |

| 98 (H146) | Small-cell lung cancer | ||

| Antioxidant Activity | Reduces oxidative stress | Not specified | Various (cell lines) |

Case Studies

Several case studies highlight the biological efficacy of compounds related to this compound:

- Case Study 1 : A study on hydrazone derivatives demonstrated significant cytotoxicity against HepG2 liver cancer cells, with IC50 values comparable to established chemotherapeutics like Sorafenib. This suggests that similar structural motifs may enhance anticancer activity through apoptosis induction .

- Case Study 2 : Another investigation into sulfonamide derivatives showed promising results in inhibiting cholinesterases, indicating potential applications in neurodegenerative diseases. The IC50 values were measured against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showcasing their dual inhibitory capabilities .

Q & A

Q. Answer :

- ¹³C NMR : tert-butyl carbons resonate at δ 28.5 (C-(CH₃)₃) vs. δ 21.4 for methyl in p-toluenesulfonyl.

- FT-IR : Sulfonyl S=O stretches at 1170 cm⁻¹ and 1360 cm⁻¹, with tert-butyl C-H bends at 1390 cm⁻¹.

- X-ray crystallography : Unit cell parameters (a = 10.2 Å, b = 12.5 Å, c = 15.3 Å) confirm steric bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.